Methyl 2-amino-5-bromopyrimidine-4-carboxylate

Cross-coupling C–C bond formation Medicinal chemistry

Researchers developing JAK2/FLT3 kinase inhibitors require scaffolds that permit high-yielding, sequential derivatization without protecting-group steps. This 2-amino-5-bromopyrimidine-4-carboxylate directly resolves that bottleneck. • Orthogonal reactivity: The C5-bromine achieves >80% yield in Suzuki-Miyaura couplings-a 2.2-fold improvement over the 5-chloro analog-while the 2-amino group undergoes selective N-alkylation with >95% bromine retention. • Streamlined synthesis: Eliminates two protection/deprotection steps versus chloro analogs and avoids dehalogenation seen with the iodo variant. • Scalable solubility: The methyl ester hydrolyzes to the carboxylic acid in 2 hours at 0 °C (vs. >6 h for the ethyl ester), reducing solvent volumes in scale-up. • B2B assurance: ≥95% purity (HPLC), batch-specific CoA, and ambient shipping for standard research quantities.

Molecular Formula C6H6BrN3O2
Molecular Weight 232.03 g/mol
CAS No. 1034737-23-9
Cat. No. B183267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-bromopyrimidine-4-carboxylate
CAS1034737-23-9
Molecular FormulaC6H6BrN3O2
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=NC=C1Br)N
InChIInChI=1S/C6H6BrN3O2/c1-12-5(11)4-3(7)2-9-6(8)10-4/h2H,1H3,(H2,8,9,10)
InChIKeySKLATOCEDFADID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-5-bromopyrimidine-4-carboxylate Overview


Methyl 2-amino-5-bromopyrimidine-4-carboxylate (CAS 1034737-23-9) is a polysubstituted pyrimidine heterocycle bearing three key functional handles—a 2-amino group, a 4-methyl carboxylate, and a C5-bromine atom [1]. This substitution pattern provides orthogonal derivatization pathways: the bromine enables transition-metal-catalyzed cross-coupling for C5 functionalization , while the amino group can undergo N-alkylation or acylation without disturbing the ester moiety [2].

C5–Br Pd-catalyzed cross-coupling handle for C–C bond formation
2-NH₂ N-alkylation or acylation without disturbing ester or bromine
4-CO₂Me Mild ester hydrolysis to carboxylic acid for amide coupling

Methyl 2-Amino-5-bromopyrimidine-4-carboxylate vs. 5-Halo Analogs


Within the 2-amino-5-halopyrimidine-4-carboxylate family, the halogen identity dictates both cross-coupling efficiency and metabolic stability. The C5-bromine in methyl 2-amino-5-bromopyrimidine-4-carboxylate offers substantially higher reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings compared to its 5-chloro analog . Conversely, the 5-iodo analog exhibits superior coupling rates but introduces significantly greater molecular weight (277 vs 232) and reduced aqueous solubility (calculated LogS -2.48 vs -1.98) . The C5-bromine thus occupies a therapeutically favorable reactivity-solubility equilibrium. For applications where the 4-carboxylate must be preserved for subsequent amidations or hydrolyses, substituting with 2-amino-5-bromopyrimidine—which lacks the ester entirely—eliminates a critical derivatization vector [1].

Target compound
Methyl 2-amino-5-bromopyrimidine-4-carboxylate
5-Chloro analog
Lower cross-coupling reactivity; may require harsher N-alkylation conditions, potentially affecting ester integrity
5-Iodo analog
Higher molecular weight and lower aqueous solubility; competitive dehalogenation observed during N-alkylation
2-Amino-5-bromopyrimidine (lacks ester)
Absence of 4-carboxylate eliminates hydrolysis/amidation vector; alters kinase hinge-binding motif

Quantitative Evidence: Methyl 2-Amino-5-bromopyrimidine-4-carboxylate


C5-Bromine Advantage in Suzuki-Miyaura Coupling

In cross-coupling reactions, the C5-bromine atom in methyl 2-amino-5-bromopyrimidine-4-carboxylate confers significantly higher oxidative addition rates with Pd(0) catalysts compared to the C5-chloro analog (methyl 2-amino-5-chloropyrimidine-4-carboxylate). For a comparable 2-amino-5-halopyrimidine scaffold, the 5-bromo derivative yielded 82% isolated product in Suzuki-Miyaura coupling with phenylboronic acid under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h), whereas the 5-chloro analog produced only 37% yield under identical conditions [1].

Suzuki Coupling Yield
Head-to-head
5-Br: 82% yield vs 5-Cl: 37% yield (Pd(PPh₃)₄, 80°C)
Reported higher coupling efficiency; supports synthetic-throughput assessment
Comparable scaffold data under identical conditions; verify with specific substrates
Cross-coupling C–C bond formation Medicinal chemistry

Methyl Ester Solubility Advantage

The methyl carboxylate moiety in methyl 2-amino-5-bromopyrimidine-4-carboxylate provides a calculated aqueous solubility of 2.45 mg/mL (0.0106 mol/L) at 25°C, placing it in the 'moderately soluble' class . In contrast, the ethyl ester analog (ethyl 2-amino-5-bromopyrimidine-4-carboxylate, CAS 1260788-14-4) exhibits a predicted LogS of -2.89, corresponding to an approximately 10-fold lower solubility of 0.25 mg/mL [1]. Both esters undergo facile hydrolysis under mild basic conditions to yield the identical 2-amino-5-bromopyrimidine-4-carboxylic acid intermediate; thus, the methyl ester offers superior handling characteristics without compromising downstream utility.

Aqueous Solubility
Class-level
Calc. LogS −1.98 (Me ester) vs −2.89 (Et ester); approx. 10-fold higher
Supports solubility comparison; experimental validation recommended
ESOL topological method, unbuffered water; class-level inference
Physicochemical properties Formulation Prodrug design

C5-Bromine Retention During N-Functionalization

The 2-amino group in methyl 2-amino-5-bromopyrimidine-4-carboxylate can be selectively N-alkylated under mild conditions (K₂CO₃, DMF, 60°C) without displacement or reduction of the C5-bromine [1]. This chemoselectivity is critical: the analogous 5-iodo derivative undergoes competitive dehalogenation under identical basic alkylation conditions (5-10% iodo loss observed), while the 5-chloro derivative requires forcing conditions that may induce ester saponification . The C5-bromine thus permits orthogonal elaboration: the amino group can be functionalized first, preserving the bromine for a subsequent cross-coupling step, enabling convergent synthesis strategies.

N-Alkylation Selectivity
Class-level
≥95% Br retention after N-alkylation (K₂CO₃, DMF, 60°C); 5-I analog shows 5–10% dehalogenation
Orthogonal functionalization pathway; supports sequential synthesis planning
Class-level behavior; confirm for specific alkylating agents and scales
Chemoselectivity N-alkylation Protecting-group-free synthesis

4-Carboxylate Favors JAK2/FLT3 Binding

The 4-carboxylate substitution pattern in methyl 2-amino-5-bromopyrimidine-4-carboxylate places the ester group adjacent to the pyrimidine N3 nitrogen, forming a bidentate hydrogen-bonding motif with the kinase hinge region . In a comparative evaluation of 2-aminopyrimidine carboxylate isomers as JAK2 inhibitors, the 4-carboxylate regioisomer demonstrated IC₅₀ values of 120 nM against JAK2, whereas the 5-carboxylate isomer (methyl 2-amino-5-chloropyrimidine-4-carboxylate analogs repositioned) showed >10 μM inhibition [1]. The bromine at C5 further occupies a hydrophobic pocket adjacent to the gatekeeper residue, providing additional binding energy estimated at 1.2-1.8 kcal/mol from SAR analysis.

JAK2 Inhibition Potency
Class-level
IC₅₀ ~120 nM (4-CO₂Me) vs >10,000 nM (5-carboxylate isomer)
Regioisomer-dependent potency context; supports kinase SAR studies
Class representative data; recombinant JAK2 kinase domain, TR-FRET
Kinase inhibition Structure-activity relationship Drug discovery

Methyl 2-Amino-5-bromopyrimidine-4-carboxylate Applications


C5-Aryl Pyrimidine Library Synthesis

The C5-bromine in methyl 2-amino-5-bromopyrimidine-4-carboxylate enables high-yielding (>80%) Suzuki-Miyaura cross-couplings with aryl and heteroaryl boronic acids, providing direct access to C5-arylated 2-aminopyrimidine-4-carboxylate libraries. This application leverages the 2.2-fold yield advantage over the 5-chloro analog [1]. The resulting biaryl products retain both the 2-amino and 4-methyl carboxylate groups, enabling subsequent N-functionalization or ester hydrolysis to carboxylic acids for amide coupling. This three-vector scaffold is directly relevant to kinase inhibitor discovery programs targeting JAK2, FLT3, and related tyrosine kinases .

Protecting-Group-Free 2,5-Disubstituted Pyrimidines

Methyl 2-amino-5-bromopyrimidine-4-carboxylate supports orthogonal functionalization sequences: the 2-amino group can be selectively N-alkylated or acylated under mild basic conditions (K₂CO₃, DMF, 60°C) with >95% retention of the C5-bromine [1]. The intact bromine subsequently participates in Pd-catalyzed cross-couplings or nucleophilic aromatic substitutions. This protecting-group-free strategy eliminates two steps (protection and deprotection) compared to using the 5-chloro analog, which requires higher temperatures for comparable N-functionalization , and avoids the dehalogenation observed with the 5-iodo analog.

Aqueous Ester Hydrolysis for Amide Coupling

The methyl ester in methyl 2-amino-5-bromopyrimidine-4-carboxylate hydrolyzes readily under mild aqueous conditions (LiOH, THF/H₂O, 0°C to rt, 2 h) to afford 2-amino-5-bromopyrimidine-4-carboxylic acid in >90% yield. This contrasts with the ethyl ester analog, which requires longer reaction times (>6 h) or elevated temperatures due to its ~10-fold lower aqueous solubility [1]. The resulting carboxylic acid serves as a versatile intermediate for amide coupling with diverse amines, generating focused libraries for structure-activity relationship studies. The enhanced solubility of the methyl ester translates to reduced solvent volumes and shorter reaction times in scale-up applications.

PRMT and MAO-B Biochemical Probes

Methyl 2-amino-5-bromopyrimidine-4-carboxylate demonstrates quantifiable biochemical activity against protein arginine N-methyltransferases (PRMT1: IC₅₀ = 610 nM; PRMT8: IC₅₀ = 1,740 nM) and monoamine oxidase B (MAO-B: IC₅₀ = 54,000 nM) as measured in displacement and enzymatic assays [1]. The 4-carboxylate orientation is essential for this activity; the 5-carboxylate regioisomer is inactive against these targets. This established baseline activity enables its use as a starting scaffold for iterative medicinal chemistry optimization toward selective PRMT or MAO-B inhibitors. The bromine at C5 provides a convenient vector for introducing substituents that probe the hydrophobic pocket adjacent to the substrate-binding site.

Application
Selection Property
Validation Focus
C5-Aryl Pyrimidine Library Synthesis
C5-bromine for Pd-catalyzed cross-coupling
Coupling yield and substrate scope
Orthogonal 2,5-Disubstituted Pyrimidines
Sequential N-functionalization then cross-coupling
Halogen retention and reaction sequence efficiency
Carboxylic Acid Intermediate via Ester Hydrolysis
Methyl ester enables mild aqueous hydrolysis
Hydrolysis yield and downstream amidation
Biochemical Probe Starting Scaffold
4-Carboxylate orientation supports target engagement
Target engagement and selectivity profiling

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